Technical Monograph: 4-Fluoro-3-n-propoxybenzoyl Chloride (CAS 1443309-82-7)
Technical Monograph: 4-Fluoro-3-n-propoxybenzoyl Chloride (CAS 1443309-82-7)
Executive Summary & Core Identity
4-Fluoro-3-n-propoxybenzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of advanced pharmaceutical intermediates. It serves as a critical reagent for introducing the 3-propoxy-4-fluorophenyl moiety—a pharmacophore designed to optimize lipophilicity (LogP) and metabolic stability in drug candidates.
This acyl chloride is particularly relevant in the development of SGLT1/2 inhibitors (metabolic disease) and YAP/TAZ-TEAD inhibitors (oncology), where the specific substitution pattern balances steric bulk with electronic deactivation.
| Property | Data |
| CAS Number | 1443309-82-7 |
| IUPAC Name | 4-Fluoro-3-propoxybenzoyl chloride |
| Molecular Formula | C₁₀H₁₀ClFO₂ |
| Molecular Weight | 216.64 g/mol |
| Physical State | Pale yellow liquid to low-melting solid (dependent on purity) |
| Reactivity Class | Acid Chloride (High moisture sensitivity) |
| Precursor | 4-Fluoro-3-propoxybenzoic acid (CAS 1378519-47-1) |
Chemical Synthesis & Production Workflow
The synthesis of 4-Fluoro-3-n-propoxybenzoyl chloride is a two-stage convergent process. The quality of the final acyl chloride is strictly dependent on the regiochemical purity of the alkoxy precursor.
Stage 1: Etherification (Williamson Synthesis)
The starting material, 4-fluoro-3-hydroxybenzoic acid , acts as the scaffold. The phenolic hydroxyl group is selectively alkylated using n-propyl iodide or n-propyl bromide in the presence of a weak base.
-
Critical Control Point: The carboxylic acid moiety must remain unreacted or be protected/deprotected if using strong bases. However, using 2 equivalents of base allows the formation of the dianion, followed by selective alkylation of the more nucleophilic phenoxide.
Stage 2: Acyl Chloride Formation
The intermediate 4-fluoro-3-propoxybenzoic acid is converted to the acid chloride using thionyl chloride (
-
Reagent Choice: Oxalyl chloride with catalytic DMF is preferred for high-value pharmaceutical synthesis to avoid the thermal degradation associated with refluxing thionyl chloride.
Visualization: Synthesis Pathway
Caption: Two-step synthetic route from commercially available hydroxybenzoic acid precursors.
Application in Drug Design[1]
The 3-propoxy-4-fluoro motif is not arbitrary. It is a strategic structural element used to modulate the physicochemical properties of a drug molecule.[1]
Pharmacophore Mechanics
-
Metabolic Blocking: The fluorine atom at the 4-position blocks para-hydroxylation (a common CYP450 metabolic route), extending the half-life (
) of the compound. -
Lipophilic Tuning: The n-propoxy chain adds significant lipophilicity (+LogP) compared to a methoxy or ethoxy group. This facilitates membrane permeability and hydrophobic pocket binding in targets like GPCRs (e.g., GPR40) or nuclear receptors.
-
Steric Occlusion: The propoxy group provides steric bulk that can lock the phenyl ring into a specific conformation relative to the rest of the molecule, reducing entropic penalty upon binding.
Case Study: SGLT1 Inhibitors
In the development of Sodium-Glucose Co-transporter 1 (SGLT1) inhibitors, pyrazole derivatives functionalized with the 4-fluoro-3-propoxyphenyl group have shown enhanced selectivity. The lipophilic tail accommodates the hydrophobic region of the SGLT1 vestibule, while the fluorine modulates the acidity of the phenyl ring protons.
Case Study: YAP/TAZ-TEAD Inhibitors
Recent oncology research into the Hippo signaling pathway utilizes this moiety. Inhibitors disrupting the YAP/TAZ-TEAD interaction often require a substituted phenyl ring to occupy a hydrophobic groove on the TEAD surface. The 4-fluoro-3-propoxy derivative serves as a potent analog in these series.
Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-3-n-propoxybenzoyl Chloride
This protocol assumes a starting scale of 10.0 mmol of the benzoic acid precursor.
Materials:
-
4-Fluoro-3-propoxybenzoic acid (1.98 g, 10 mmol)
-
Oxalyl chloride (1.0 mL, 12 mmol, 1.2 eq)
-
N,N-Dimethylformamide (DMF) (2 drops, catalytic)
-
Dichloromethane (DCM), anhydrous (20 mL)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum under nitrogen atmosphere.
-
Dissolution: Add the benzoic acid precursor and anhydrous DCM. Stir until suspended.
-
Activation: Cool the mixture to 0°C in an ice bath. Add catalytic DMF.
-
Chlorination: Add oxalyl chloride dropwise via syringe over 10 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The solution should become clear and homogeneous.
-
Work-up: Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM and excess oxalyl chloride.
-
Purification: The residue is a pale yellow oil/solid. For high-purity applications, it can be used directly. If storage is required, dissolve in dry toluene and concentrate again to azeotrope trace HCl.
Quality Control:
-
FT-IR: Look for the shift from C=O (acid, ~1680 cm⁻¹) to C=O (acid chloride, ~1770 cm⁻¹).
-
TLC: Treat an aliquot with methanol (to form methyl ester) and check against the acid precursor. The ester should have a significantly higher
.
Protocol B: General Amide Coupling (Schotten-Baumann Conditions)
Used to couple the chloride with a secondary amine.
-
Dissolve the amine (1.0 eq) in a biphasic mixture of DCM and saturated aqueous
(1:1 ratio). -
Add the 4-Fluoro-3-n-propoxybenzoyl chloride (1.1 eq) dropwise to the vigorously stirred mixture at 0°C.
-
Stir for 1 hour at room temperature.
-
Separate layers, dry the organic phase over
, and concentrate.
Reaction Manifold & Versatility
The utility of CAS 1443309-82-7 extends beyond simple amide bonds. It is a versatile electrophile for various transformations.
Caption: Divergent synthesis pathways utilizing the acyl chloride core.
Handling & Safety (HSE)
Hazard Class: Corrosive (Skin Corr.[2] 1B), Lachrymator.
-
Moisture Sensitivity: This compound hydrolyzes rapidly in moist air to release HCl gas. Always handle in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Long-term storage requires a tightly sealed container, preferably with a secondary desiccant.
-
Quenching: Quench excess reagent by slow addition to a stirred solution of sodium bicarbonate or methanol/ice mixture. Never add water directly to the bulk neat chemical.
References
-
PubChem. (n.d.).[2] 4-Fluoro-3-propoxybenzoic acid. National Library of Medicine. Retrieved from [Link]
- Google Patents. (2015). Pyrazole compound and pharmaceutical use thereof (US20150183763A1).
-
Google Patents. (2018). New compounds inhibitors of the YAP/TAZ-TEAD interaction (WO2018185266A1).[3] Retrieved from
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2018185266A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma. - Google Patents [patents.google.com]
